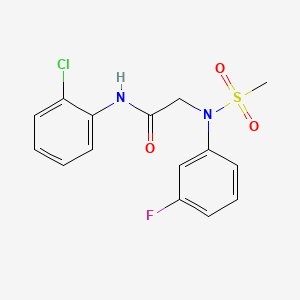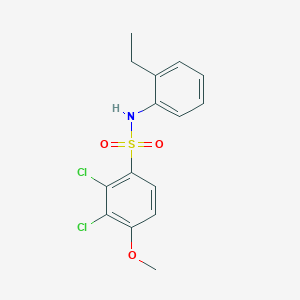![molecular formula C14H10BrCl3O2 B3551929 {3-bromo-5-chloro-4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B3551929.png)
{3-bromo-5-chloro-4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol
Overview
Description
The compound “{3-bromo-5-chloro-4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with bromo, chloro, and dichlorobenzyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a simple phenyl group and then adding the various substituents through a series of chemical reactions . The exact synthesis process would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C14H8BrCl3O2 . This indicates that the molecule contains 14 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 3 chlorine atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The compound “this compound” can participate in various chemical reactions. Its reactivity would be influenced by the presence of the bromo, chloro, and dichlorobenzyl substituents on the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the bromo, chloro, and dichlorobenzyl groups would likely make the compound relatively non-polar and insoluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-bromo-5-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl3O2/c15-11-3-8(6-19)4-13(18)14(11)20-7-9-1-2-10(16)5-12(9)17/h1-5,19H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKYDZRETGCGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dichloro-2-[(2,4-dichlorophenyl)carbamoyl]benzoic Acid](/img/structure/B3551849.png)
![2-(4-bromophenyl)-3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B3551857.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3551860.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3551874.png)
![N-benzyl-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551888.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3551894.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B3551900.png)
![[4-[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]piperazin-1-yl]-[2-methyl-5-(2-methylpropyl)furan-3-yl]methanone](/img/structure/B3551911.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3551915.png)
![2-(2,5-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3551918.png)


![2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-naphthalen-1-ylacetamide](/img/structure/B3551936.png)
![2-[(5Z)-5-(2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3551946.png)
